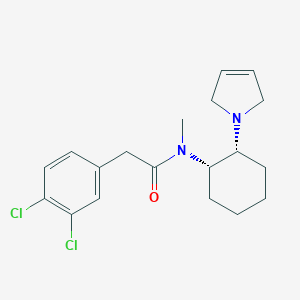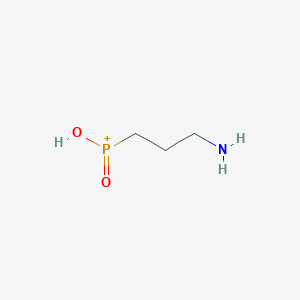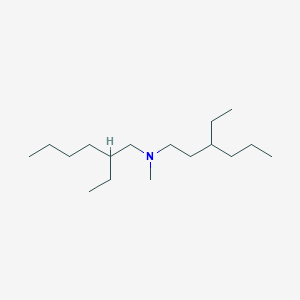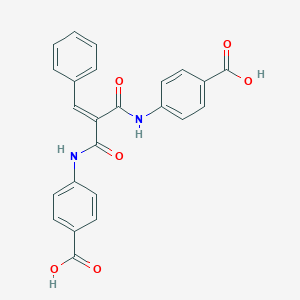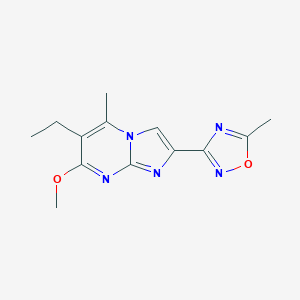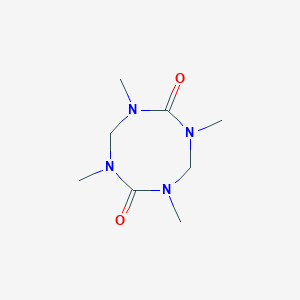
1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione, commonly known as TMTD, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. TMTD is a tetrazole derivative and has a unique molecular structure that makes it an interesting compound for various scientific applications.
Wirkmechanismus
The mechanism of action of TMTD is not well understood. However, it is believed that TMTD may act as a nucleophile, reacting with electrophilic species to form adducts. TMTD has also been shown to exhibit antioxidant properties, which may contribute to its biological activity.
Biochemische Und Physiologische Effekte
TMTD has been shown to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative stress. TMTD has also been shown to have anti-inflammatory properties, which may make it a potential therapeutic agent for various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
TMTD has several advantages as a compound for scientific research. It is relatively easy to synthesize, and its unique molecular structure makes it an interesting compound for various applications. However, TMTD also has some limitations. It is unstable in the presence of moisture and must be handled with care. Additionally, its mechanism of action is not well understood, which may limit its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on TMTD. One possible direction is to further investigate its antioxidant and anti-inflammatory properties and determine whether it may be a potential therapeutic agent for various conditions. Another direction is to explore its potential applications in catalysis and materials science. Additionally, further research may be needed to better understand its mechanism of action and potential applications in drug development.
Synthesemethoden
TMTD can be synthesized through various methods, including the reaction of tetramethylurea with sodium azide, followed by the oxidation of the resulting tetramethyltetrazole with potassium permanganate. Another method involves the reaction of tetramethylurea with phosphorus pentoxide and ammonium nitrate, followed by the oxidation of the resulting tetramethyltetrazole with potassium permanganate.
Wissenschaftliche Forschungsanwendungen
TMTD has been extensively studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of various compounds, including tetrazole-based drugs, explosives, and dyes. TMTD has also been studied for its potential applications in catalysis, as well as in the field of materials science.
Eigenschaften
IUPAC Name |
1,3,5,7-tetramethyl-1,3,5,7-tetrazocane-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-9-5-10(2)8(14)12(4)6-11(3)7(9)13/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVBUNMEUMUTHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C(=O)N(CN(C1=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143709 |
Source


|
| Record name | 1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione | |
CAS RN |
101074-13-9 |
Source


|
| Record name | 1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101074139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

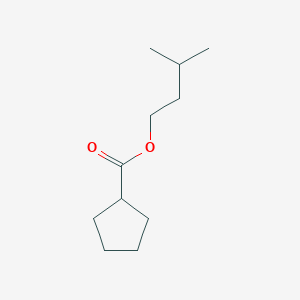

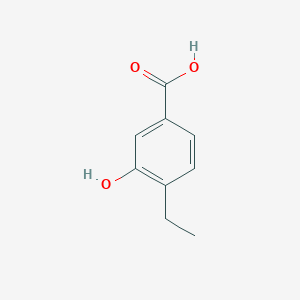
![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)
![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)
